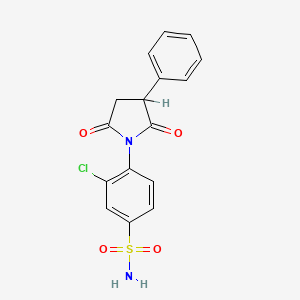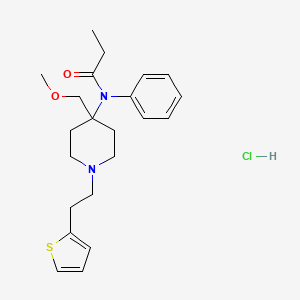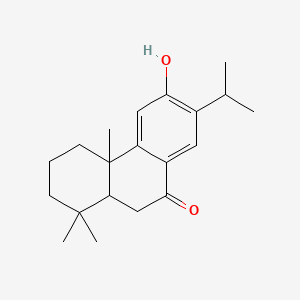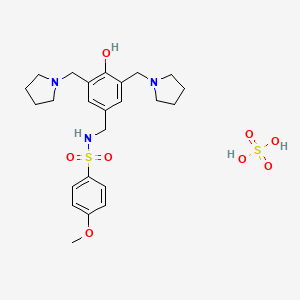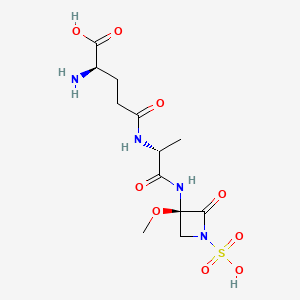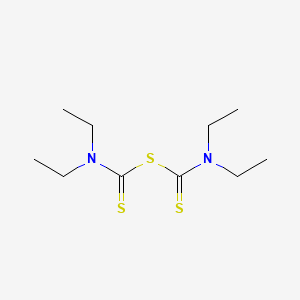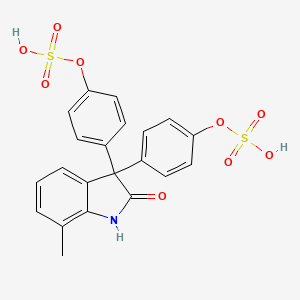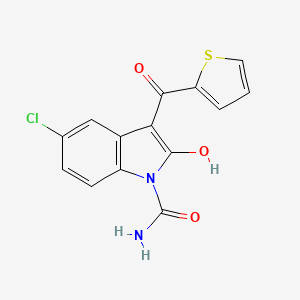
Tenidap
Vue d'ensemble
Description
Synthesis Analysis
A patent-free simple one-pot process for the preparation of tenidap has been developed . This process starts from N,O-diphenoxycarbonyl derivative 8c by successive treatments with ammonium carbonate, thiophen-2-carbonyl chloride in the presence of DMAP and ammonium carbonate, in an optimized overall yield of 75% .Molecular Structure Analysis
Tenidap’s molecular formula is C14H9ClN2O3S . Its molecular weight is 320.75 g/mol . The structure of Tenidap is distinct from the nonsteroidal anti-inflammatory drug (NSAID) class .Chemical Reactions Analysis
Tenidap’s cyclooxygenase (COX) inhibitory activity has been detailed in experimental animals . It inhibited calcium ionophore-stimulated prostaglandin D2 synthesis by rat basophilic leukemia cells (COX-1) with an IC50 of 20 nM . In two different in vitro human test systems, Tenidap inhibited COX-1 activity more potently than COX-2 .Applications De Recherche Scientifique
Anti-Rheumatic Drug
Tenidap is a novel anti-rheumatic drug that combines cytokine modulation with cyclo-oxygenase inhibition . It has been used in the treatment of patients with active rheumatoid arthritis . After 24 weeks of treatment, improvement with Tenidap was significantly greater than with diclofenac for all five primary efficacy parameters .
Cytokine Modulator
Tenidap is a cytokine modulator and reduces the production of certain proinflammatory cytokines including interleukins-1 and -6 and tumour necrosis factor-α . This property makes it a potential candidate for the treatment of diseases characterized by overproduction of these cytokines.
Anti-Inflammatory Agent
Tenidap has shown anti-inflammatory properties . It inhibited carrageenan-induced paw edema in rats, indicating its potential use in the treatment of inflammation .
Analgesic Activity
In addition to its anti-inflammatory properties, Tenidap also exhibits analgesic activity . It showed antinociceptive activity in the murine phenylbenzoquinone and rat acetic acid abdominal constriction tests .
Disease Modifying Anti-Arthritic Properties
Tenidap has clinical properties characteristic of a disease-modifying drug combined with acute anti-inflammatory and analgesic activity . It inhibited the development of adjuvant-induced polyarthritis in rats .
Cyclo-Oxygenase Inhibitor
Tenidap has been found to inhibit cyclo-oxygenase (COX), an enzyme involved in the production of prostaglandins which play a key role in inflammation . This COX inhibitory activity contributes to its anti-inflammatory and analgesic properties .
Safety and Hazards
Mécanisme D'action
Target of Action
Tenidap is primarily targeted at Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX) . These enzymes play a crucial role in the inflammatory response. COX is involved in the production of prostaglandins, which are lipid compounds that have diverse roles in the body, including mediating inflammation. 5-LOX is involved in the synthesis of leukotrienes, which are inflammatory mediators .
Mode of Action
Tenidap acts as an inhibitor of both COX and 5-LOX . By inhibiting these enzymes, Tenidap reduces the production of pro-inflammatory mediators such as prostaglandins and leukotrienes . This dual inhibition is unique and distinguishes Tenidap from other anti-inflammatory drugs that typically target either COX or 5-LOX .
Biochemical Pathways
The primary biochemical pathways affected by Tenidap are the arachidonic acid pathway and the leukotriene pathway . By inhibiting COX, Tenidap reduces the conversion of arachidonic acid to prostaglandins. Similarly, by inhibiting 5-LOX, it reduces the conversion of arachidonic acid to leukotrienes . The downstream effect of this is a reduction in inflammation and pain.
Pharmacokinetics
The pharmacokinetics of Tenidap can be described by a bi-exponential model with zero-order absorption . Significant covariate-parameter relationships were identified between smoking and clearance (CL), and between gender and volume of distribution at steady state (Vss) and CL .
Result of Action
The molecular and cellular effects of Tenidap’s action include a significant reduction in the levels of pro-inflammatory mediators such as prostaglandins and leukotrienes . This leads to a decrease in inflammation and pain. In clinical studies of rheumatoid arthritis patients, Tenidap has been shown to be effective in reducing symptoms and improving disease control parameters .
Action Environment
The action, efficacy, and stability of Tenidap can be influenced by various environmental factors. For example, the presence of other drugs or food can affect the pharmacokinetics of Tenidap . Additionally, factors such as the patient’s age, sex, and smoking status can also influence the pharmacokinetics and efficacy of Tenidap .
Propriétés
IUPAC Name |
5-chloro-2-hydroxy-3-(thiophene-2-carbonyl)indole-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O3S/c15-7-3-4-9-8(6-7)11(13(19)17(9)14(16)20)12(18)10-2-1-5-21-10/h1-6,19H,(H2,16,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZSFDUMVCVVWKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)C2=C(N(C3=C2C=C(C=C3)Cl)C(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9046104 | |
| Record name | Tenidap | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9046104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tenidap | |
CAS RN |
120210-48-2 | |
| Record name | Tenidap [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120210482 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tenidap | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13481 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tenidap | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9046104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TENIDAP | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9K7CJ74ONH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



